molecular formula C19H18N4O4 B12920328 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one CAS No. 14937-56-5

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12920328
CAS No.: 14937-56-5
M. Wt: 366.4 g/mol
InChI Key: PMALEAKMHWJFCJ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one ( 14937-56-5) is a pyrimidine derivative of significant interest in medicinal and agrochemical research. With a molecular formula of C19H18N4O4 and a molecular weight of 366.37 g/mol, this compound serves as a privileged scaffold in the design of novel bioactive molecules . The pyrimidine core is a fundamental heterocycle in nucleic acids and many natural products, making its derivatives a primary focus for developing new therapeutic agents . This compound is characterized by its specific physicochemical properties, including a calculated topological polar surface area of approximately 123 Ų and a density of 1.36 g/cm³ . Its structure features key modifiable sites, notably the 2-amino group and the 4-nitrophenoxypropyl chain at the 5-position, which are valuable for structure-activity relationship (SAR) studies. Research into analogous 2-amino-5-oxyalkyl-pyrimidine derivatives has demonstrated their potential application as agents for controlling undesired plant growth, indicating this compound's value in herbicide discovery programs . Furthermore, pyrimidine-based compounds are extensively investigated for a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects, providing a strong rationale for its use in hit-to-lead optimization campaigns . This product is intended For Research Use Only and is a valuable building block for chemical biologists and medicinal chemists exploring new chemical entities.

Properties

CAS No.

14937-56-5

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-amino-5-[3-(4-nitrophenoxy)propyl]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H18N4O4/c20-19-21-17(13-5-2-1-3-6-13)16(18(24)22-19)7-4-12-27-15-10-8-14(9-11-15)23(25)26/h1-3,5-6,8-11H,4,7,12H2,(H3,20,21,22,24)

InChI Key

PMALEAKMHWJFCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the amino group at the 2-position and the phenyl group at the 6-position can be carried out using suitable reagents and catalysts.

    Attachment of the Nitrophenoxypropyl Group: This step involves the reaction of the pyrimidinone intermediate with 4-nitrophenoxypropyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Position 5 Substituent Position 6 Substituent Molecular Formula Molecular Weight Key Properties (Inferred)
Target Compound 3-(4-nitrophenoxy)propyl Phenyl C19H18N4O4 366.37 g/mol High hydrophobicity; electron-withdrawing nitro group
2-Amino-5-(4-phenylbutyl)-6-propylpyrimidin-4(1H)-one () 4-phenylbutyl Propyl C17H23N3O 285.38 g/mol Increased alkyl chain length enhances lipophilicity
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one () 5-Amino-3-(2-furyl)-1H-pyrazol-1-yl Propyl C14H15N5O2 285.3 g/mol Heteroaromatic substituents may alter π-π stacking
2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one () 3,4,5-Trimethoxybenzyl - C14H16N3O4 290.29 g/mol Electron-donating methoxy groups improve solubility

Key Observations:

Position 5 Substituents: The target compound’s 3-(4-nitrophenoxy)propyl group distinguishes it from analogs with alkyl (e.g., 4-phenylbutyl in ) or heterocyclic (e.g., furyl-pyrazolyl in ) substituents. Compared to the trimethoxybenzyl group in , the nitro group reduces electron density, which may affect redox reactivity or receptor binding .

Position 6 Substituents :

  • The phenyl group in the target compound contrasts with the propyl group in and . Aromatic rings at position 6 may enhance rigidity and π-π interactions with biological targets, whereas alkyl chains increase flexibility .

Amino Group at Position 2: Common across all analogs, this group likely serves as a hydrogen-bond donor, critical for interactions with kinases or GPCRs, as seen in ’s SCH530348 analog .

Electronic and Physicochemical Properties

Table 2: Electronic and Solubility Profiles

Compound LogP (Predicted) Solubility (mg/mL) λmax (nm)
Target Compound ~3.5 <0.1 (DMSO) ~310 (nitro absorption)
Bisquinazolinone derivatives () ~4.2 0.05–0.2 350–400 (aryl emission)
2-Amino-5-(4-phenylbutyl)-6-propylpyrimidin-4(1H)-one ~4.0 <0.1 ~290 (alkyl dominance)
  • Electronic Absorption: The nitro group in the target compound likely shifts absorption to longer wavelengths (~310 nm) compared to alkyl-dominated analogs (~290 nm) . Bisquinazolinones in exhibit higher λmax due to extended conjugation, but their quinazolinone scaffold differs significantly from pyrimidinones .
  • Lipophilicity: The target compound’s LogP (~3.5) is lower than bisquinazolinones (~4.2), suggesting moderate cell permeability but higher water solubility than bulkier analogs .

Biological Activity

2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by its complex structure, which includes an amino group and a nitrophenoxy propyl side chain, suggesting possible interactions with various biological targets.

  • Molecular Formula : C19H18N4O4
  • Molecular Weight : 358.37 g/mol
  • CAS Number : 14937-56-5
  • Density : 1.36 g/cm³
  • Boiling Point : 601.7°C at 760 mmHg .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the nitrophenoxy group may enhance lipophilicity, facilitating membrane permeability and receptor binding. Initial studies suggest that it may act as an inhibitor of certain kinases, which are pivotal in cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrimidines often exhibit anticancer properties by targeting various pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis and cancer progression .

Enzyme Inhibition

This compound has been studied for its potential to inhibit enzymes involved in metabolic processes. For example, it may impact the activity of acetyl-CoA carboxylases (ACCs), which are crucial in fatty acid metabolism and thus represent a target for treating metabolic disorders .

Case Studies and In Vitro Analysis

  • VEGFR Inhibition : A derivative of the compound was evaluated for its inhibitory effects on VEGFR-2, yielding an IC50 value of approximately 65 nM. This suggests potent inhibition compared to known inhibitors .
  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values of 21.00 μM and 26.10 μM respectively, indicating selective toxicity towards cancer cells over normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
VEGFR InhibitionVEGFR-20.065
CytotoxicityHepG221.00
CytotoxicityMCF-726.10

Discussion

The promising biological activities associated with this compound highlight its potential as a lead compound in drug development. Its ability to inhibit key enzymes and receptors involved in cancer progression positions it as a candidate for further pharmacological evaluation.

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